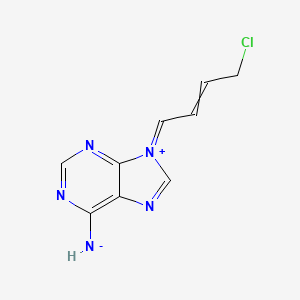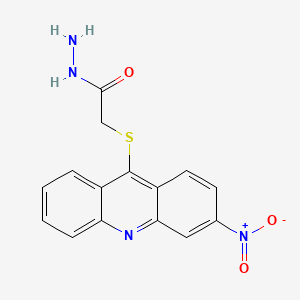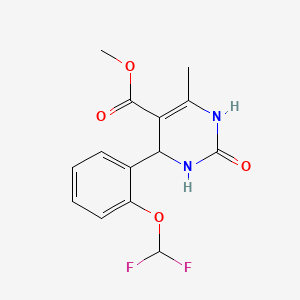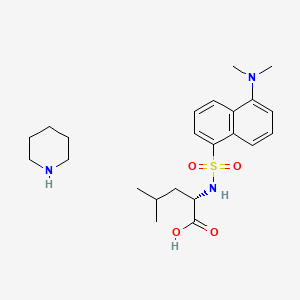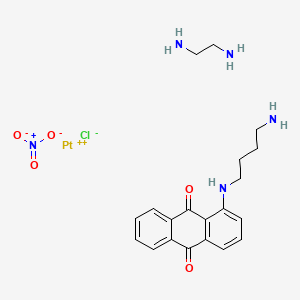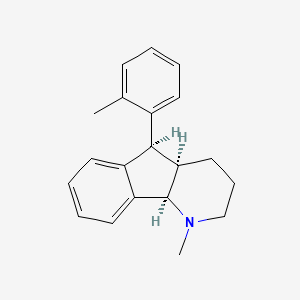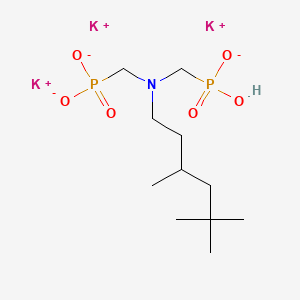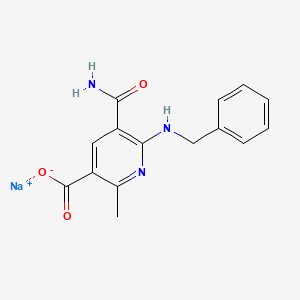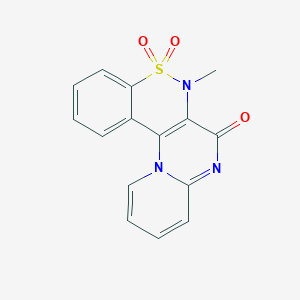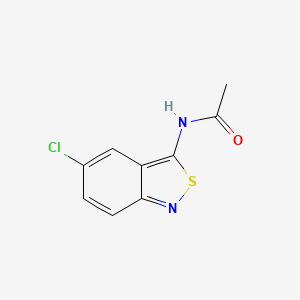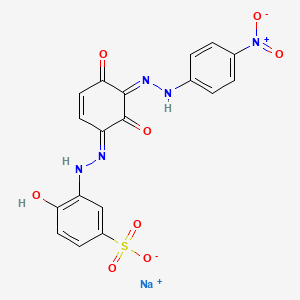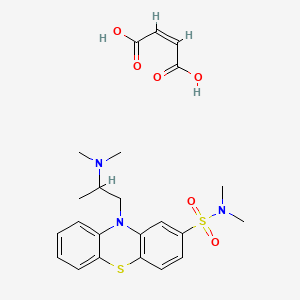
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. It is a derivative of phenothiazine, a class of compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate typically involves the reaction of phenothiazine with dimethylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies related to cell signaling and neurotransmitter pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. It acts as an antagonist on dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic receptors (M1/M2). These interactions result in a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
Acepromazine: A phenothiazine derivative with similar sedative and antiemetic properties.
Propiomazine: Another phenothiazine derivative used as a sedative and antihistamine.
Uniqueness
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and therapeutic applications .
Properties
CAS No. |
93840-63-2 |
|---|---|
Molecular Formula |
C23H29N3O6S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C19H25N3O2S2.C4H4O4/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;5-3(6)1-2-4(7)8/h6-12,14H,13H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GXCDQNVHCJQZDY-BTJKTKAUSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


